Cas no 2229179-34-2 ((4-methylhex-5-yn-2-yl)cyclopropane)

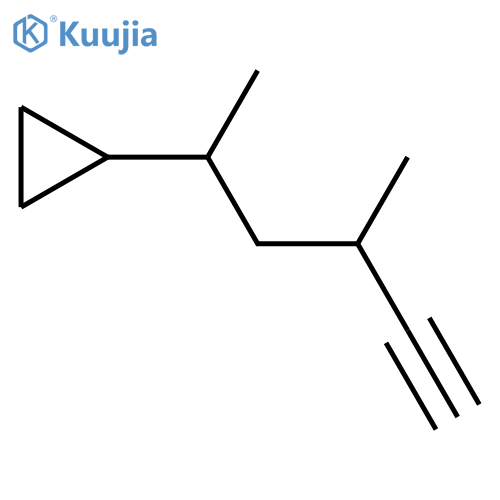

2229179-34-2 structure

商品名:(4-methylhex-5-yn-2-yl)cyclopropane

(4-methylhex-5-yn-2-yl)cyclopropane 化学的及び物理的性質

名前と識別子

-

- (4-methylhex-5-yn-2-yl)cyclopropane

- EN300-1731256

- 2229179-34-2

-

- インチ: 1S/C10H16/c1-4-8(2)7-9(3)10-5-6-10/h1,8-10H,5-7H2,2-3H3

- InChIKey: QLRUZQAZENSXEM-UHFFFAOYSA-N

- ほほえんだ: C1(C(C)CC(C#C)C)CC1

計算された属性

- せいみつぶんしりょう: 136.125200510g/mol

- どういたいしつりょう: 136.125200510g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 10

- 回転可能化学結合数: 3

- 複雑さ: 145

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.6

- トポロジー分子極性表面積: 0Ų

(4-methylhex-5-yn-2-yl)cyclopropane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1731256-0.05g |

(4-methylhex-5-yn-2-yl)cyclopropane |

2229179-34-2 | 0.05g |

$1513.0 | 2023-09-20 | ||

| Enamine | EN300-1731256-5.0g |

(4-methylhex-5-yn-2-yl)cyclopropane |

2229179-34-2 | 5g |

$5221.0 | 2023-06-04 | ||

| Enamine | EN300-1731256-0.1g |

(4-methylhex-5-yn-2-yl)cyclopropane |

2229179-34-2 | 0.1g |

$1585.0 | 2023-09-20 | ||

| Enamine | EN300-1731256-2.5g |

(4-methylhex-5-yn-2-yl)cyclopropane |

2229179-34-2 | 2.5g |

$3530.0 | 2023-09-20 | ||

| Enamine | EN300-1731256-0.5g |

(4-methylhex-5-yn-2-yl)cyclopropane |

2229179-34-2 | 0.5g |

$1728.0 | 2023-09-20 | ||

| Enamine | EN300-1731256-10g |

(4-methylhex-5-yn-2-yl)cyclopropane |

2229179-34-2 | 10g |

$7742.0 | 2023-09-20 | ||

| Enamine | EN300-1731256-5g |

(4-methylhex-5-yn-2-yl)cyclopropane |

2229179-34-2 | 5g |

$5221.0 | 2023-09-20 | ||

| Enamine | EN300-1731256-1g |

(4-methylhex-5-yn-2-yl)cyclopropane |

2229179-34-2 | 1g |

$1801.0 | 2023-09-20 | ||

| Enamine | EN300-1731256-10.0g |

(4-methylhex-5-yn-2-yl)cyclopropane |

2229179-34-2 | 10g |

$7742.0 | 2023-06-04 | ||

| Enamine | EN300-1731256-0.25g |

(4-methylhex-5-yn-2-yl)cyclopropane |

2229179-34-2 | 0.25g |

$1657.0 | 2023-09-20 |

(4-methylhex-5-yn-2-yl)cyclopropane 関連文献

-

Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410

-

Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994

-

5. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915

2229179-34-2 ((4-methylhex-5-yn-2-yl)cyclopropane) 関連製品

- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)

- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)

- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)

- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)

- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)

- 857369-11-0(2-Oxoethanethioamide)

- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)

- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)

- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)

- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)

推奨される供給者

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬